molecular formula C3H5NO<br>HOCH2CH2CN<br>C3H5NO B137533 Hydracrylonitrile CAS No. 109-78-4

Hydracrylonitrile

Cat. No. B137533
CAS RN: 109-78-4
M. Wt: 71.08 g/mol
InChI Key: WSGYTJNNHPZFKR-UHFFFAOYSA-N
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Description

Hydracrylonitrile is a chemical compound that has been studied for its unique electrochemical behavior, particularly in relation to copper and silver ions. Research has shown that copper(II) ions in hydracrylonitrile are solvated by the nitrile group, which is an interesting finding given that in alcohol-nitrile mixtures, the solvation is typically by the hydroxyl group. This behavior is attributed to the polar nature of hydracrylonitrile, which has a high dielectric constant, allowing for a polar solvated form of copper(II) ion with the nitrile group oriented towards the ion and the hydroxyl group forming an outer sheath .

Synthesis Analysis

The synthesis of hydracrylonitrile and its behavior in various solvent systems has not been explicitly detailed in the provided papers. However, the study of its electrochemical behavior suggests that the compound can be used in polar solvent systems, which may influence its synthesis and handling .

Molecular Structure Analysis

The molecular structure of hydracrylonitrile has been explored through theoretical calculations. A conformational search resulted in the identification of four different conformers of the molecule. Using density functional theory (DFT) computations, eleven possible radicals derived from these conformers were modeled. The geometry optimizations for both the molecule and the radicals were calculated using the B3LYP method with a 6-311++G(d,p) basis set in the gas phase. This analysis is crucial for understanding the reactivity and properties of hydracrylonitrile at the molecular level .

Chemical Reactions Analysis

The electrochemical behavior of hydracrylonitrile has been studied, particularly focusing on the reduction of copper and silver ions. The research indicates that copper ions are likely solvated by the trans conformer of hydracrylonitrile and other related nitriles. The effect of substituents in the propionitrile structure on the basicity of the nitrile group and the potentials of the copper couples has been consistent with the influence of these substituents on other functional groups in different compounds. The electrochemical reduction of silver(I) ion in hydracrylonitrile is similar to that of copper(I) ion, although it occurs at more positive potentials .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydracrylonitrile are inferred from its high dielectric constant and its ability to solvate metal ions in a polar orientation. The electrochemical studies suggest that the solvent molecules in hydracrylonitrile orient themselves in a manner that facilitates the solvation of metal ions, which is a significant property for applications involving metal ion interactions. The theoretical calculations of the electron paramagnetic resonance (EPR) parameters for the radicals derived from hydracrylonitrile provide insights into the electronic properties and reactivity of the compound .

Scientific Research Applications

Electrochemical Behavior in Solvents

Hydracrylonitrile has been studied for its electrochemical behavior, particularly in relation to copper and silver ions in various solvents. Notably, in hydracrylonitrile, the copper(II) ion is solvated by the nitrile group, which is an unusual situation due to its high polarity. This behavior contrasts with its solvation in alcohol-nitrile mixtures, where it's solvated by the hydroxyl group, indicating the significance of hydracrylonitrile's solvent properties in electrochemical applications (Farha & Iwamoto, 1964).

Radical Formation Studies

Hydracrylonitrile has been a subject of extensive electron paramagnetic resonance (EPR) studies, particularly for understanding the radicals formed from it and related nitriles. These studies provide insights into the properties of hydracrylonitrile-derived radicals, which can be crucial for various chemical processes (Smith, Kasa, & Pearson, 1975).

Theoretical Analysis of Radicals

Detailed theoretical calculations using density functional theory have been conducted to understand the different conformers and radicals possible in hydracrylonitrile. These studies are significant for predicting and analyzing the behavior of hydracrylonitrile in various chemical reactions and environments (Sarıkaya & Dereli, 2017).

Impact on Formation of Arylhydrazones

Hydracrylonitrile's role in the formation of arylhydrazones, particularly during diazonium coupling reactions, has been investigated. Understanding this process is essential for synthesizing various chemical compounds, especially in pharmaceutical and dye industries (Jollimore, Vacheresse, Vaughan, & Hooper, 1996).

Enzymatic Hydrolysis Studies

Research has also focused on the enzymatic hydrolysis of nitrile compounds, including hydracrylonitrile. This process is critical for the synthesis of pure enantiomers of chiral compounds and for developing green chemical processes (Pawar & Yadav, 2014).

Safety And Hazards

The safety data sheet for Hydracrylonitrile is not explicitly mentioned in the search results .

properties

IUPAC Name

3-hydroxypropanenitrile
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InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2
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InChI Key

WSGYTJNNHPZFKR-UHFFFAOYSA-N
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Canonical SMILES

C(CO)C#N
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Molecular Formula

C3H5NO, Array
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DSSTOX Substance ID

DTXSID1025433
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Molecular Weight

71.08 g/mol
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Physical Description

Ethylene cyanohydrin is a colorless to yellow-brown liquid with a weak odor. Sinks and mixes with water. (USCG, 1999), Straw-colored liquid; [Hawley] Colorless to yellow-brown liquid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

442 °F at 760 mmHg (slight decomposition) (NTP, 1992), 221 °C
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Flash Point

greater than 265 °F (NTP, 1992), 265 °F (129 °C) (Open cup), 129 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in ethanol; soluble in chloroform; slightly soluble in ethyl ether., Miscible with acetone, methyl ethyl ketone, ethanol, chloroform, and diethyl ether; insoluble in benzene, carbon tetrachloride, and naphtha., Miscible with acetone, methyl ethyl ketone, ethyl alcohol. Slightly sol in ether (2.3% w/w @ 15 °C). Insol in benzene, petr ether, carbon disulfide, carbon tetrachloride., In water, 1X10+6 mg/l @ 20 °C, Solubility in water: miscible
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Density

1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0404 @ 25 °C, Relative density (water = 1): 1.04
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.45 (AIR= 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

0.08 mmHg at 77 °F ; 20 mmHg at 243 °F (NTP, 1992), 0.08 [mmHg], 0.08 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 10.7
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Product Name

3-Hydroxypropionitrile

Color/Form

WATER-WHITE LIQUID, Straw-colored liquid

CAS RN

109-78-4
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Melting Point

-51 °F (NTP, 1992), -46 °C
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Synthesis routes and methods I

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved into a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Synthesis routes and methods II

Procedure details

After the reaction, the catalyst was filtered off and the filtrate was evaporated to yield 0.85 g. of a white crystalline product. The product was dissolved in a mixture of diethyl ether and ethanol and recrystallized therefrom to obtain a white crystalline product having a melting point of 84.5°-85° C. This product was identified as acrylamide, based upon the results of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis. Very small amounts of ethylene cyanohydrin and propionitrile were obtained as by-products.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydracrylonitrile
Reactant of Route 2
Hydracrylonitrile
Reactant of Route 3
Hydracrylonitrile
Reactant of Route 4
Hydracrylonitrile
Reactant of Route 5
Hydracrylonitrile
Reactant of Route 6
Reactant of Route 6
Hydracrylonitrile

Citations

For This Compound
180
Citations
F Farha Jr, RT Iwamoto - Journal of Electroanalytical Chemistry (1959), 1964 - Elsevier
… ions in hydracrylonitrile and related nitriles has been investigated. It is of interest to note that in hydracrylonitrile … This unusual situation appears to be due to the fact that hydracrylonitrile (…
Number of citations: 28 www.sciencedirect.com
P Smith, RA Kasa, JT Pearson - Journal of Magnetic Resonance (1969), 1975 - Elsevier
… run in both systems, but hydracrylonitrile was examined only in … With hydracrylonitrile as substrate, the sulfuric acid … , 0.06 and 0.2 M The hydracrylonitrile concentration was 0.3 M in both …
Number of citations: 20 www.sciencedirect.com
EK Sarikaya, Ö Dereli - AIP Conference Proceedings, 2017 - pubs.aip.org
As a result of detailed conformational search of the hydracrylonitrile, four different conformers of molecule have been obtained. For these conformations, eleven possible radicals were …
Number of citations: 3 pubs.aip.org
KA Javaid, N Sonada, S Tsutsumi - Journal of Chemical & …, 1968 - ACS Publications
… The solvent was removed under reduced pressure and hydracrylonitrile acetate was … identified as a mixture of hydracrylonitrile propionate (15%) and acrylamide (4%), confirmed by their …
Number of citations: 2 pubs.acs.org
EK Sarıkaya, Ö Dereli - researchgate.net
… Hydracrylonitrile are organic compounds which contain both cyano and hydroxyl groups linked to the same carbon atom usually. Hydracrylonitrile … Photolised Hydracrylonitrile molecule. …
Number of citations: 0 www.researchgate.net
B Ashworth, BC Gilbert, P Smith, RD Stevens… - Journal of Magnetic …, 1975 - Elsevier
… This reaction involves scavenging of *OH by hydracrylonitrile to give [3], more or less … impurity in the hydracrylonitrile. We find that commercial samples of hydracrylonitrile typically empl.…
Number of citations: 9 www.sciencedirect.com
AM Schoffstall - The Journal of Organic Chemistry, 1975 - ACS Publications
… A widely used method3 is that of Tener,4 who effected phosphorylationof blocked nucleosides with hydracrylonitrile dihydrogen … labile than hydracrylonitrile dihydrogen phosphate. …
Number of citations: 3 pubs.acs.org
EC Kendall, B McKenzie - Organic Syntheses, 2003 - Wiley Online Library
Abstract Ethylene cyanohydrin reactant: 1 kg.(807 cc., 12.4 moles) of pure ethylene chlorohydrin product: ethylene cyanohydrin
Number of citations: 0 onlinelibrary.wiley.com
R Livingston, H Zeldes - Journal of Magnetic Resonance (1969), 1969 - Elsevier
… Reagents were used as purchased from the following suppliers: hydracrylonitrile (practical grade), acetonitrile, iso-butyronitrile (practical grade), glycolonitrile (70x, practical grade), …
Number of citations: 55 www.sciencedirect.com
P SMITH, K RA, P JT - 1975 - pascal-francis.inist.fr
EPR STUDY OF RADICALS FROMCYANO-ALKENES AND HYDRACRYLONITRILE. … EPR STUDY OF RADICALS FROMCYANO-ALKENES AND HYDRACRYLONITRILE. …
Number of citations: 0 pascal-francis.inist.fr

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